molecular formula C9H7BrN2 B1403418 8-Bromo-4-methylquinazoline CAS No. 1666113-01-4

8-Bromo-4-methylquinazoline

Cat. No.: B1403418
CAS No.: 1666113-01-4
M. Wt: 223.07 g/mol
InChI Key: TXSASISPKDGBPU-UHFFFAOYSA-N
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Description

8-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Bromo-4-methylquinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity.

    Pathways Involved: By inhibiting key enzymes, this compound can disrupt cellular processes such as cell proliferation, apoptosis, and angiogenesis.

Comparison with Similar Compounds

    4-Methylquinazoline: Lacks the bromine atom, making it less reactive in substitution reactions.

    8-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    8-Fluoro-4-methylquinazoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

Uniqueness: 8-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives with potential biological activities.

Properties

IUPAC Name

8-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSASISPKDGBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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